molecular formula C13H22Cl2N2O B1370374 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride CAS No. 57645-53-1

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

Cat. No. B1370374
CAS RN: 57645-53-1
M. Wt: 293.23 g/mol
InChI Key: RXZBRMGOZIVRMO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and is often referred to as 4-MeO-BP. This compound has been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The derivatives of 1-(3-Methoxybenzyl)piperidin-4-amine, including sila-analogues, have been synthesized and analyzed for structural properties and affinity for central nervous system receptors (Tacke et al., 2003).
  • Studies on aminolysis of 3-methoxyphenyl compounds with alicyclic amines, such as piperidine, provide insights into reaction kinetics and mechanisms (Castro et al., 2001).

Pharmaceutical Applications

  • Research on the preparation of N-Acetylglucosaminidase inhibitors involves 4-methoxybenzyl derivatives and showcases applications in drug development (Schumacher-Wandersleb et al., 1994).
  • The study of 4-methoxybenzylideneiminium salts with amines, such as piperidine, contributes to understanding the synthesis of pharmacologically active compounds (Blokhin et al., 1990).

Analytical Chemistry and Ligand Synthesis

  • Hexadentate N3O3 amine phenol ligands, including those with 4-methoxybenzyl components, have been synthesized for studying Group 13 metal ions (Liu et al., 1993).
  • Synthesis of substituted piperidines using 4-methoxybenzyl ethers has been explored for conformational analysis and potential applications in organic chemistry (Kim et al., 2007).

Transition Metal Chemistry

  • Investigations into the nucleophilic substitution of aryl(thiomethyl)carbene complexes by amines, including piperidine, offer insights into transition metal chemistry and potential catalytic applications (Bernasconi and Bhattacharya, 2003).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBRMGOZIVRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

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